Astragenol

Description

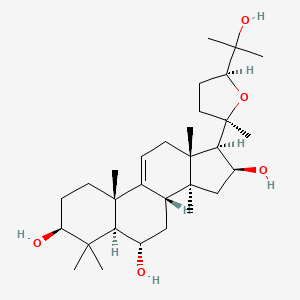

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22+,23+,24+,27-,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNESISUQBYQIIU-LOIFQKOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401170200 | |

| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86541-79-9 | |

| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Natural Sources of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the natural sources, isolation protocols, and biological significance of the tetracyclic triterpenoid, (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Primary Natural Source: The Genus Astragalus

The primary scientifically documented natural source of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, a compound also known by the common name Astragenol , is the root of various species within the Astragalus genus, most notably Astragalus mongholicus and Astragalus membranaceus.[1] These plants have a long history of use in traditional medicine, particularly in China, for their purported immunomodulatory and health-promoting properties.

It is critical to distinguish Astragenol from the structurally similar and more widely studied Cycloastragenol. While both are tetracyclic triterpenoids, Astragenol possesses a lanostane skeleton, whereas Cycloastragenol has a cycloartane skeleton, characterized by a cyclopropane ring between C-9 and C-10. This structural distinction is vital for accurate identification and mechanistic studies.

While the fungus Ganoderma lucidum is a prolific source of a diverse array of lanostane-type triterpenoids, collectively known as ganoderic acids, there is currently no definitive scientific literature confirming the isolation of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol from this species.[2][3][4]

Quantitative Analysis

Quantitative data on the concentration of Astragenol in Astragalus species is limited in publicly available literature. The yield of triterpenoids from natural sources can vary significantly based on factors such as plant species, age, growing conditions, and the extraction methodology employed. For comparison, the related compound, Cycloastragenol, is typically found in low concentrations, necessitating efficient extraction and purification techniques.

| Compound | Natural Source | Typical Yield (General Triterpenoids) | Reference |

| Triterpenoid Saponins (including Astragenol precursors) | Astragalus spp. (Root) | Variable; often requires hydrolysis from glycosidic forms. | General knowledge from phytochemistry literature |

Experimental Protocols: Isolation and Purification

The isolation of Astragenol from Astragalus root typically involves a multi-step process beginning with the extraction of total triterpenoids, often in their glycosidic forms (astragalosides). The aglycone, Astragenol, is then liberated through acid hydrolysis.

General Extraction and Hydrolysis Workflow

A representative workflow for the isolation of Astragenol from Astragalus root is as follows:

Caption: General workflow for the isolation of Astragenol.

Detailed Methodologies

a) Extraction of Total Saponins:

-

Powdered, dried roots of Astragalus membranaceus are refluxed with an organic solvent, typically 70-95% ethanol, for several hours.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. The triterpenoid saponins are typically enriched in the n-butanol fraction.

b) Acid Hydrolysis:

-

The n-butanol fraction containing the astragalosides is subjected to acid hydrolysis to cleave the sugar moieties.

-

This is commonly achieved by heating the extract in a solution of an acid, such as 2M hydrochloric acid or sulfuric acid, in a methanol-water mixture.

-

The reaction mixture is then neutralized and extracted with a non-polar solvent like ethyl acetate to isolate the aglycones.

c) Chromatographic Purification:

-

The crude aglycone extract is subjected to column chromatography over silica gel.

-

A gradient elution system, for instance, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the different triterpenoids.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Signaling Pathways and Biological Activity

Due to the close structural similarity, the biological activities of Astragenol are often discussed in the context of Cycloastragenol. The primary signaling pathway implicated in the action of Cycloastragenol is the Src/MEK/ERK pathway .[5][6] This pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival.

Activation of the Src/MEK/ERK pathway by Cycloastragenol has been linked to the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. Telomere shortening is a hallmark of cellular aging.

The Src/MEK/ERK Signaling Cascade

The activation of this pathway by an agonist like Cycloastragenol (and putatively Astragenol) can be visualized as follows:

Caption: The Src/MEK/ERK signaling pathway activated by Cycloastragenol.

Pathway Description:

-

The binding of the ligand to a cell surface receptor (such as the Epidermal Growth Factor Receptor, EGFR) initiates the signaling cascade.

-

This leads to the activation of the non-receptor tyrosine kinase, c-Src.

-

Activated c-Src then phosphorylates and activates MEK (also known as MAP2K).

-

MEK, in turn, phosphorylates and activates ERK (also known as MAPK).

-

Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors.

-

These transcription factors then modulate the expression of genes involved in cellular processes, including the activation of telomerase.

Conclusion

(3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, or Astragenol, is a significant bioactive triterpenoid naturally occurring in Astragalus species. Its isolation requires a systematic approach of extraction, hydrolysis, and chromatographic purification. While its biological activities are still under active investigation, the established role of the structurally similar Cycloastragenol in activating the Src/MEK/ERK pathway provides a strong foundation for future research into the therapeutic potential of Astragenol. Further studies are warranted to elucidate the precise quantitative distribution of Astragenol in different Astragalus species and to fully characterize its unique pharmacological profile.

References

- 1. Cycloastragenol - LKT Labs [bioscience.co.uk]

- 2. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Discovery and Isolation of Cycloastragenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloastragenol (CAG) is a tetracyclic triterpenoid saponin derived from the roots of Astragalus membranaceus, a plant with a long history in traditional Chinese medicine. Identified as the aglycone of Astragaloside IV, Cycloastragenol has garnered significant scientific interest primarily due to its function as a potent telomerase activator, presenting potential therapeutic applications in age-related diseases, immune system enhancement, and antiviral therapies. This technical guide provides a comprehensive overview of the discovery of Cycloastragenol, detailed experimental protocols for its isolation and purification, and an examination of the key signaling pathways it modulates. All quantitative data are summarized for comparative analysis, and logical and biological pathways are visualized to facilitate understanding.

Discovery and Background

Cycloastragenol was first identified during the chemical analysis of saponins from the roots of Astragalus species. It is the genuine sapogenin, or non-sugar portion, of Astragaloside IV (ASI), which is one of the most abundant active compounds in the plant[1]. The realization that Cycloastragenol itself possesses significant biological activity, particularly the ability to activate the enzyme telomerase, marked a pivotal point in its research trajectory[2]. Telomerase is crucial for maintaining the length of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division. By activating telomerase, Cycloastragenol can delay this shortening process, thereby exerting anti-aging effects at a cellular level. This discovery has positioned Cycloastragenol as a promising candidate for further investigation in drug development and as a dietary supplement.

Isolation and Purification Methodologies

The primary route for obtaining Cycloastragenol is not through direct extraction, due to its low natural abundance, but via the hydrolysis of its precursor, Astragaloside IV. The overall process involves an initial extraction and purification of total saponins from the raw plant material, followed by the hydrolysis of Astragaloside IV to yield Cycloastragenol, and concluding with high-resolution chromatographic purification.

Experimental Workflow: From Raw Material to Pure Cycloastragenol

Caption: General workflow for the isolation and purification of Cycloastragenol.

Protocol for Initial Extraction and Purification of Total Saponins

This protocol focuses on enriching the total saponin content, including Astragaloside IV, from raw Astragalus root powder using macroporous resin chromatography.

Methodology:

-

Extraction: Macerate coarse Astragalus root powder in an alkaline alcohol aqueous solution. An optimized extraction can be achieved using an 80% ethanol solution with the pH adjusted to 11-13.

-

Concentration: Filter the resulting extract to remove solid plant material and concentrate it under reduced pressure to obtain a crude extract paste.

-

Macroporous Resin Chromatography:

-

Resin Preparation: Pre-treat D101 or XDA-5 macroporous resin by washing with 95% ethanol, followed by equilibration with distilled water.

-

Loading: Dissolve the crude extract in water to a concentration of approximately 40 mg/mL and load it onto the prepared resin column at a flow rate of 2-3 bed volumes (BV)/hour.

-

Washing: Wash the column with 4 BV of distilled water to remove impurities such as polysaccharides and flavonoids.

-

Elution: Elute the adsorbed saponins using a stepwise gradient of ethanol. For XDA-5 resin, sequential elution with 4 BV of 30%, 50%, and 70% ethanol is effective. For D101 resin, elution with 80% ethanol can be used[3].

-

-

Drying: Collect the saponin-rich fractions and evaporate the solvent to dryness to yield the total saponin extract.

Protocols for Hydrolysis of Astragaloside IV to Cycloastragenol

Two highly effective methods for cleaving the glycosidic bonds of Astragaloside IV to yield Cycloastragenol are Smith degradation and enzymatic hydrolysis.

This chemical method provides a high yield and is considered the most effective approach among various chemical hydrolysis techniques[1].

Methodology:

-

Dissolution: Dissolve the total saponin extract (containing Astragaloside IV) in a 60% methanol-water solution.

-

Oxidation: Add 5 equivalents of sodium periodate (NaIO₄) to the solution and stir for 12 hours at room temperature in the dark to oxidize the vicinal diols on the sugar moieties.

-

Reduction: Add 3 equivalents of sodium borohydride (NaBH₄) to the reaction mixture and stir for 4 hours at room temperature to reduce the formed aldehydes to alcohols.

-

Acid Hydrolysis: Carefully adjust the pH of the solution to 2.0 using 1M sulfuric acid (H₂SO₄) and maintain the reaction for 24 hours to hydrolyze the acetal linkages.

-

Extraction: Neutralize the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

-

Drying: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Cycloastragenol.

This method offers high specificity, mild reaction conditions, and an excellent conversion rate, making it an environmentally friendly alternative to chemical methods.

Methodology:

-

Enzyme Source: Utilize a combination of thermostable β-glucosidase (Dth3) and β-xylosidase (Xln-DT) from Dictyoglomus thermophilum.

-

Reaction Buffer: Prepare a suitable buffer with a pH of 5.5.

-

Reaction Setup: Dissolve the Astragaloside IV-rich saponin fraction in the buffer to a concentration of 1 g/L. Add the enzymes (e.g., 1 U of Dth3 and 0.2 U of Xln-DT per mg of substrate).

-

Incubation: Incubate the reaction mixture at 75°C for 3 hours.

-

Termination and Extraction: Terminate the reaction by heating or solvent addition. Extract the resulting Cycloastragenol using an appropriate organic solvent.

Protocol for Final Purification by Preparative HPLC

The final step to achieve high-purity (>98%) Cycloastragenol involves preparative high-performance liquid chromatography.

Methodology:

-

Column: Utilize a reversed-phase C18 column (e.g., Waters SunFire Prep C18 OBD).

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile or Methanol

-

-

Gradient Elution: Develop a gradient elution method. A typical starting point after analytical scale-up would be a linear gradient from approximately 70% Solvent B to 95% Solvent B over 30-40 minutes. The exact gradient should be optimized based on the separation of impurities observed in the crude product.

-

Flow Rate: Adjust the flow rate based on the column diameter (e.g., 15-20 mL/min for a 19 mm ID column).

-

Detection: Monitor the elution profile using a suitable detector. As Cycloastragenol lacks a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is more effective than a UV detector[4][5].

-

Fraction Collection: Collect the fractions corresponding to the Cycloastragenol peak.

-

Final Step: Combine the pure fractions, evaporate the solvent, and perform crystallization from a suitable solvent system (e.g., methanol/water) to obtain pure Cycloastragenol as a white crystalline powder.

Quantitative Data Summary

The following tables summarize key quantitative data related to the isolation and biological activity of Cycloastragenol.

Table 1: Cycloastragenol Content and Isolation Yields

| Parameter | Value | Source(s) |

| Content in Astragalus Root | 5.34 - 5.73 mg/g | [4] |

| Total Saponin Content (Post-Resin) | ~44.38% | [6] |

| Yield from ASI (Smith Degradation) | 84.4% | [1] |

| Molar Conversion from ASI (Enzymatic) | 94.5% |

Table 2: Effective Concentrations in Biological Assays

| Biological Effect | Cell Type / Model | Effective Concentration | Source(s) |

| Telomerase Activation | Primary Neurons | 0.1 - 0.3 µM | [7] |

| Telomerase Activation | PC12 Cells | 1 - 3 µM | [7] |

| Telomerase Activation & Cell Growth | Human Neonatal Keratinocytes | 3 µM | [7] |

| Protection from Glucose-Induced Stress | Nucleus Pulposus Cells | 1, 3, 5, 10 µM | |

| Recommended Daily Dosage (Supplement) | Human | 5 - 25 mg/day |

Key Signaling Pathways Modulated by Cycloastragenol

Cycloastragenol exerts its cellular effects by modulating several key intracellular signaling pathways, which are central to its therapeutic potential.

Src/MEK/ERK Pathway

Activation of the ERK/MAPK pathway is one of the primary mechanisms through which Cycloastragenol is believed to exert its cellular effects, including telomerase activation.

Caption: Cycloastragenol-induced activation of the Src/MEK/ERK signaling pathway.

JAK/STAT Pathway

The JAK/STAT pathway is another route through which Cycloastragenol can induce the expression of Telomerase Reverse Transcriptase (TERT), the catalytic subunit of telomerase.

References

- 1. nacalai.com [nacalai.com]

- 2. Astragalus Extract HPLC Test 98% Cycloastragenol Powder [m.runyuherb.com]

- 3. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cycloastragenol extract – Quality Supplier from China of page 6 [m.astragaloside-4.com]

The Enigmatic Path to 20,24-Epoxylanostane Triterpenoids: A Technical Guide to Their Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

20,24-Epoxylanostane triterpenoids, a class of bioactive natural products primarily found in medicinal fungi like Ganoderma and Inonotus species, have garnered significant interest for their therapeutic potential. Their complex chemical structures, characterized by a unique epoxide ring in the lanostane side chain, present a formidable challenge to synthetic chemists and a fascinating puzzle for biochemists. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to these intricate molecules. While the initial steps of lanostane biosynthesis are well-established, the specific enzymatic machinery responsible for the crucial 20,24-epoxidation remains to be definitively identified. This document outlines the known enzymatic transformations, proposes a putative pathway for the epoxidation step based on current evidence, and provides detailed experimental protocols for the elucidation of this and other triterpenoid biosynthetic pathways. Furthermore, this guide presents quantitative data from related pathways and visualizes the complex biological processes through detailed diagrams, serving as a valuable resource for researchers aiming to unravel the complete biosynthesis of 20,24-epoxylanostane triterpenoids and harness their potential for drug development.

Introduction to Lanostane Triterpenoid Biosynthesis

The biosynthesis of all triterpenoids, including the lanostane family, originates from the ubiquitous precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in fungi. A series of prenyltransferase-catalyzed condensations leads to the formation of the C30 precursor, squalene.

The first committed step in lanostane biosynthesis is the epoxidation of squalene to (S)-2,3-oxidosqualene, a reaction catalyzed by the enzyme squalene epoxidase (SE). This is followed by the remarkable cyclization of 2,3-oxidosqualene, orchestrated by the enzyme lanosterol synthase (LAS), to produce the foundational tetracyclic triterpenoid, lanosterol. Lanosterol then serves as the central scaffold for a vast array of subsequent modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leading to the structural diversity observed in lanostane-type triterpenoids.[1][2]

The Putative Biosynthetic Pathway of 20,24-Epoxylanostane Triterpenoids

While the complete biosynthetic pathway of 20,24-epoxylanostane triterpenoids has not been fully elucidated, a putative pathway can be constructed based on the known biochemistry of triterpenoid biosynthesis and the structures of potential intermediates isolated from natural sources.

From Lanosterol to Key Intermediates

Following the formation of lanosterol, a series of oxidative modifications are required to prepare the side chain for epoxidation. These modifications are likely carried out by various cytochrome P450 enzymes. Key intermediates that have been identified in organisms producing lanostane triterpenoids and may lie on the pathway to 20,24-epoxylanostanes include inotodiol and trametenolic acid.[3]

The Crucial Epoxidation Step: A Hypothetical Role for a Cytochrome P450 Epoxidase

The defining feature of 20,24-epoxylanostane triterpenoids is the epoxide ring between carbons 20 and 24. This transformation is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase with epoxidase activity. While no lanostane C20,C24-epoxidase has been formally characterized, the broad substrate specificity and diverse catalytic capabilities of CYPs make them the most likely candidates for this reaction.[1] It is plausible that a CYP enzyme first hydroxylates the lanostane side chain at either C-20 or C-24, followed by a second hydroxylation or a direct epoxidation reaction to form the 20,24-epoxy bridge.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthesis pathway of 20,24-epoxylanostane triterpenoids.

Quantitative Data

Direct quantitative data for the biosynthesis of 20,24-epoxylanostane triterpenoids is scarce due to the unelucidated nature of the pathway. However, data from related, well-characterized triterpenoid biosynthetic pathways can provide valuable benchmarks for researchers.

Table 1: Quantitative Analysis of Triterpenoids in Inonotus obliquus

| Compound | Concentration (mg/g dry weight) in Inner Part | Concentration (mg/g dry weight) in Outer Part |

| Inotodiol | 153.9 ± 15.4 | 194.1 ± 11.5 |

| Trametenolic acid | 94.5 ± 9.15 | 106.3 ± 8.23 |

Data adapted from a study on the composition of triterpenoids in Inonotus obliquus.[4]

Experimental Protocols

The elucidation of the 20,24-epoxylanostane triterpenoid biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A transcriptomic approach comparing gene expression profiles of a high-producing organism under conditions of high and low 20,24-epoxylanostane production can identify candidate genes, particularly cytochrome P450s.

Experimental Workflow:

Caption: Workflow for identifying candidate biosynthesis genes.

Protocol:

-

Fungal Culture and Induction: Grow the fungal strain of interest (e.g., Ganoderma lucidum) in a suitable liquid medium. To induce triterpenoid biosynthesis, supplement the medium with an elicitor (e.g., methyl jasmonate) at a specific time point. Harvest mycelia at different time points post-induction.

-

RNA Extraction and Sequencing: Extract total RNA from the harvested mycelia using a commercial kit. Assess RNA quality and quantity. Prepare cDNA libraries for RNA sequencing (RNA-Seq) using a standard protocol.

-

Data Analysis: Assemble the transcriptome de novo or map reads to a reference genome. Perform differential gene expression analysis between induced and non-induced samples to identify upregulated genes. Annotate these genes and specifically search for cytochrome P450s.

Heterologous Expression and Functional Characterization of Candidate CYPs

Candidate CYP genes are heterologously expressed in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli, to functionally characterize their enzymatic activity.

Protocol:

-

Gene Cloning and Vector Construction: Amplify the full-length cDNA of the candidate CYP gene and the corresponding cytochrome P450 reductase (CPR) gene from the fungal RNA. Clone these genes into a yeast expression vector.

-

Yeast Transformation and Expression: Transform the expression vectors into a suitable yeast strain. Grow the transformed yeast in a selective medium and induce protein expression.

-

In Vivo and In Vitro Enzyme Assays:

-

In Vivo: Supplement the yeast culture with a putative precursor substrate (e.g., lanosterol or a hydroxylated derivative). After a period of incubation, extract the metabolites and analyze by LC-MS for the formation of the 20,24-epoxylanostane product.

-

In Vitro: Prepare microsomes from the yeast cells expressing the CYP and CPR. Perform an enzyme assay containing the microsomes, the precursor substrate, and NADPH. Analyze the reaction products by LC-MS.

-

Logical Relationship for Functional Characterization:

Caption: Logical flow for functional characterization of candidate enzymes.

Quantitative Analysis of Triterpenoids by LC-MS

A robust liquid chromatography-mass spectrometry (LC-MS) method is essential for the quantitative analysis of intermediates and final products in the biosynthetic pathway.

Protocol:

-

Sample Preparation: Extract triterpenoids from fungal mycelia or yeast cultures using an appropriate organic solvent (e.g., ethyl acetate). Dry the extract and reconstitute in a suitable solvent for LC-MS analysis.

-

LC-MS Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Perform targeted analysis using selected reaction monitoring (SRM) for known compounds or full scan and data-dependent MS/MS for unknown intermediates.

-

-

Quantification: Create a standard curve for each known triterpenoid using authentic standards to enable absolute quantification.

Conclusion and Future Outlook

The biosynthesis of 20,24-epoxylanostane triterpenoids represents a significant and exciting area of research. While the foundational steps of the pathway are understood, the identity of the key enzyme(s) responsible for the characteristic epoxidation remains a critical knowledge gap. The experimental strategies outlined in this guide, combining transcriptomics, heterologous expression, and sensitive analytical techniques, provide a clear roadmap for the definitive elucidation of this pathway. The successful identification and characterization of the lanostane C20,C24-epoxidase will not only provide fundamental insights into the diversification of natural products but also open the door to the metabolic engineering of microorganisms for the sustainable production of these valuable compounds for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

Spectroscopic Data for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol Currently Unavailable

A comprehensive search for spectroscopic data pertaining to the specific lanostane triterpenoid, (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, did not yield specific experimental data for this compound. While the search provided general information on the spectroscopic analysis of other lanostane triterpenoids isolated from various species of the Ganoderma fungus, the requested detailed data for the specified molecule, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, could not be located.

Lanostane triterpenoids are a diverse class of natural products known for their complex structures and significant biological activities, including potential anticancer, antioxidant, and anti-inflammatory effects.[1] Their structural elucidation heavily relies on a combination of spectroscopic techniques. The general experimental procedures for characterizing these compounds typically involve their isolation from natural sources, followed by analysis using NMR and mass spectrometry to determine their chemical structure.[2][3]

However, without specific data for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, the creation of a detailed technical guide with quantitative data tables and experimental protocols as requested is not possible at this time. Further research or de novo synthesis and subsequent spectroscopic analysis would be required to generate the necessary data for a comprehensive whitepaper on this particular compound.

References

- 1. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Properties and Biological Activity of Cycloastragenol (Astragenol)

Introduction

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental protocols for Cycloastragenol. The term "Astragenol" is considered a synonym or a closely related artifact for Cycloastragenol, as both share the same molecular formula and weight. Cycloastragenol is a triterpenoid saponin derived from the root of Astragalus membranaceus, a plant with a long history in traditional Chinese medicine. It is the aglycone of Astragaloside IV, meaning it is the core structure of Astragaloside IV without its sugar components.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound.

Chemical Properties

Cycloastragenol is a tetracyclic triterpenoid compound.[3] Its chemical structure and properties are summarized in the tables below.

Table 1: General Chemical Properties of Cycloastragenol

| Property | Value | Source |

| Molecular Formula | C30H50O5 | [4][5][6][7] |

| Molecular Weight | 490.72 g/mol | [4][5][6][7] |

| IUPAC Name | (1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane-6,9,14-triol | [7] |

| CAS Number | 78574-94-4 | [5][6] |

| Appearance | White to off-white crystalline powder | [5][8] |

| Melting Point | 238 - 242 °C | [5] |

Table 2: Solubility of Cycloastragenol

| Solvent | Solubility | Source |

| Water | 0.03 mg/mL (extremely low) | [9] |

| Methanol | Soluble | [10] |

| Ethanol | ~10 mg/mL | [11] |

| DMSO | ~3 mg/mL | [11] |

| Dimethyl formamide (DMF) | ~25 mg/mL | [11] |

| PEG300, Tween-80, Saline mixture | ≥ 2 mg/mL | [4] |

| Corn Oil | ≥ 2 mg/mL | [4] |

Biological Activity and Mechanism of Action

Cycloastragenol is most renowned for its ability to activate telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[12][13] Telomere shortening is a hallmark of cellular aging, and by activating telomerase, Cycloastragenol may help to delay this process.[12][14] Beyond its anti-aging potential, Cycloastragenol exhibits a range of other pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties.[8]

The primary mechanism of action for Cycloastragenol's telomerase activation is through the upregulation of the catalytic subunit of telomerase, hTERT. This is thought to be mediated through several signaling pathways, including the MAPK/ERK and JAK/STAT pathways.

Signaling Pathways

Src/MEK/ERK Pathway

Studies have shown that both Cycloastragenol and its parent compound, Astragaloside IV, can induce the phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.[15] This activation is believed to be initiated upstream by the proto-oncogene tyrosine-protein kinase Src and involves the activation of MEK (ERK kinase).[15] The activation of this pathway is linked to the cellular effects of Cycloastragenol.[15]

Telomerase Activation Pathway

Cycloastragenol's activation of telomerase is a key aspect of its anti-aging properties. This process involves the upregulation of telomerase reverse transcriptase (TERT), the catalytic subunit of the telomerase enzyme. The JAK/STAT and MAPK/ERK pathways are implicated in this upregulation.

Experimental Protocols

1. Preparation of Cycloastragenol from Astragaloside IV

Cycloastragenol can be prepared by the hydrolysis of Astragaloside IV.[3] This process removes the sugar moieties from the Astragaloside IV molecule.[2]

-

Acid Hydrolysis: Astragaloside IV is dissolved in a solution of an acid (e.g., hydrochloric acid or sulfuric acid) in a solvent like methanol or ethanol. The mixture is then heated under reflux for a specific period. After the reaction, the mixture is neutralized, and the Cycloastragenol is extracted using an organic solvent.

-

Enzymatic Hydrolysis: Specific enzymes, such as β-glucosidase, can be used to cleave the glycosidic bonds of Astragaloside IV. This method is often preferred as it is more specific and occurs under milder conditions.

-

Smith Degradation: This is a chemical method involving periodate oxidation followed by borohydride reduction and mild acid hydrolysis to remove the sugar residues.

2. In Vitro Telomerase Activity Assay

A common method to assess the telomerase-activating potential of Cycloastragenol is the Telomeric Repeat Amplification Protocol (TRAP) assay.

-

Cell Culture and Treatment: A suitable cell line (e.g., human neonatal keratinocytes) is cultured under standard conditions.[16] The cells are then treated with varying concentrations of Cycloastragenol for a defined period (e.g., 24-72 hours).

-

Cell Lysis and Protein Extraction: After treatment, the cells are harvested and lysed to extract the cellular proteins, including telomerase.

-

TRAP Assay: The cell extract is added to a reaction mixture containing a telomeric substrate (TS) primer, a reverse primer, dNTPs, and Taq polymerase. If telomerase is active in the extract, it will add telomeric repeats to the 3' end of the TS primer. These extended products are then amplified by PCR.

-

Detection: The PCR products are typically resolved by polyacrylamide gel electrophoresis (PAGE) and visualized using a DNA stain (e.g., SYBR Green). The intensity of the resulting ladder of bands is proportional to the telomerase activity.

3. Experimental Workflow for Assessing Cellular Effects

The following diagram illustrates a general workflow for investigating the effects of Cycloastragenol on a specific cell type.

Conclusion

Cycloastragenol, a key bioactive compound from Astragalus membranaceus, presents a compelling profile for researchers in the fields of aging, inflammation, and various age-related diseases. Its well-documented ability to activate telomerase through defined signaling pathways, coupled with its other pleiotropic effects, makes it a subject of significant scientific interest. This guide has provided a foundational understanding of its chemical properties, mechanisms of action, and relevant experimental methodologies to aid in the design and execution of further research into this promising natural compound.

References

- 1. nootropicsdepot.com [nootropicsdepot.com]

- 2. What Is The Difference Between Cycloastragenol And Astragaloside IV? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 3. tpcj.org [tpcj.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cphi-online.com [cphi-online.com]

- 7. Cycloastragenol | C30H50O5 | CID 13943286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. counteragingwise.com [counteragingwise.com]

- 10. Pharmacological Effects of Astragaloside IV: A Review [mdpi.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Astragalus Extract: How It Supports Telomere Health & Genomic Stability [agereverse.ca]

- 13. Cycloastragenol - Wikipedia [en.wikipedia.org]

- 14. junglongevity.com [junglongevity.com]

- 15. Astragaloside IV and cycloastragenol stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is cycloastragenol?_Chemicalbook [chemicalbook.com]

The Ubiquitous Lanostane: A Technical Guide to a Promising Class of Fungal Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Lanostane-type triterpenoids, a class of complex chemical compounds, are widely distributed throughout the fungal kingdom and represent a significant area of interest for drug discovery and development. Their diverse biological activities, ranging from anti-cancer and anti-inflammatory to immunomodulatory and neuroprotective effects, have positioned them as promising candidates for novel therapeutics. This technical guide provides an in-depth overview of the natural occurrence of these fascinating molecules in fungi, detailing their extraction, isolation, and the signaling pathways they modulate.

Quantitative Distribution of Lanostane-Type Triterpenoids in Fungi

The concentration and yield of lanostane-type triterpenoids can vary significantly depending on the fungal species, the part of the fungus utilized (fruiting body, mycelium, or sclerotium), and the extraction methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

| Fungal Species | Part Used | Total Triterpenoid Content | Reference |

| Antrodia cinnamomea (Red phenotype) | Fruiting Bodies | 116.4 mg/g | [1] |

| Antrodia cinnamomea | Fruiting Bodies | 19% (Crude Extract Yield) | [2] |

| Poria cocos (Lipucan® extract) | Dried Sclerotium | 6.2% | [3] |

| Poria cocos (PCE extract) | Dried Sclerotium | 21.81% | [2] |

| Fungal Species | Starting Material | Isolated Lanostane Triterpenoid | Yield | Reference |

| Poria cocos | 10 kg Dried Sclerotium | Tumulosic acid | 120.1 mg | [3] |

| Polyporenic acid C | 16.0 mg | [3] | ||

| 3-epi-dehydrotumulosic acid | 12.1 mg | [3] | ||

| Dehydrotumulosic acid | 6.8 mg | [3] |

Experimental Protocols: From Fungus to Pure Compound

The isolation and purification of lanostane-type triterpenoids from fungal matrices is a multi-step process that typically involves extraction, fractionation, and chromatography. Below are detailed methodologies adapted from cited research.

Extraction

The initial step involves the extraction of the crude triterpenoid mixture from the fungal material.

-

Maceration/Percolation:

-

Fungal Material: Air-dried and powdered fruiting bodies or sclerotia.

-

Solvent: 75-95% Ethanol or Methanol.

-

Procedure: The fungal powder is macerated or percolated with the solvent at room temperature for an extended period (e.g., 24-72 hours), often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

-

Reflux Extraction:

Fractionation (Solvent-Solvent Partitioning)

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure: The crude extract is suspended in water or a hydroalcoholic mixture (e.g., 50% aqueous Methanol) and sequentially partitioned with solvents of increasing polarity, such as:

-

n-Hexane

-

Chloroform or Dichloromethane

-

Ethyl acetate

-

n-Butanol

Each solvent fraction is collected and concentrated, with the lanostane triterpenoids typically concentrating in the less polar fractions (e.g., chloroform and ethyl acetate).

-

Chromatographic Purification

The enriched fractions are then subjected to various chromatographic techniques to isolate individual lanostane triterpenoids.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel or C18 reversed-phase silica gel.

-

Mobile Phase: A gradient system of solvents is commonly used. For silica gel, a mixture of n-hexane and ethyl acetate or chloroform and methanol is often employed, with the polarity gradually increasing. For C18 columns, a gradient of methanol and water is typical.

-

Procedure: The fraction is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those containing compounds with similar retention factors.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: Reversed-phase columns (e.g., C18).

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with the addition of a small percentage of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Procedure: Preparative or semi-preparative HPLC is used for the final purification of individual compounds from the pooled fractions obtained from column chromatography.

-

Structural Elucidation

The chemical structures of the purified lanostane triterpenoids are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the position of functional groups.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Modulation of Key Signaling Pathways

Lanostane-type triterpenoids exert their biological effects by modulating various intracellular signaling pathways, with the NF-κB and TGF-β pathways being prominent targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Certain lanostane triterpenoids have been shown to inhibit this pathway at multiple points.

For instance, deacetyl ganoderic acid F from Ganoderma species has been demonstrated to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This action sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4] Similarly, pachymic acid from Poria cocos has been shown to suppress the phosphorylation and nuclear translocation of the p65 subunit.

The TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix (ECM) production. Aberrant activation of this pathway is a hallmark of fibrosis and is also implicated in cancer progression. Poricoic acid A, a lanostane triterpenoid from Poria cocos, has been identified as an inhibitor of this pathway.

Poricoic acid A selectively inhibits the phosphorylation of Smad3, a key downstream effector of the TGF-β pathway, by disrupting its interaction with the TGF-β receptor I (TβRI) and the Smad anchor for receptor activation (SARA).[5] This prevents the formation of the Smad2/3/4 complex and its subsequent translocation into the nucleus, thereby inhibiting the transcription of genes involved in fibrosis.[2][6]

References

- 1. Lanostane triterpenoids from Fomitopsis officinalis and their trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined melatonin and poricoic acid A inhibits renal fibrosis through modulating the interaction of Smad3 and β-catenin pathway in AKI-to-CKD continuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cycloastragenol (C30H50O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloastragenol (CAG), a naturally occurring triterpenoid saponin with the molecular formula C30H50O5, has garnered significant scientific interest due to its potential therapeutic applications, most notably its role as a telomerase activator. This technical guide provides a comprehensive overview of the physical and chemical properties of cycloastragenol, alongside detailed experimental protocols for its analysis and evaluation of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Cycloastragenol is a complex tetracyclic triterpenoid, structurally identified as (3β,6α,16β,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol. Its chemical structure is the foundation of its unique biological activities. The physical and chemical properties of cycloastragenol are summarized in the tables below.

Identification and General Properties

| Property | Value | Reference(s) |

| Common Name | Cycloastragenol | |

| IUPAC Name | (3β,6α,16β,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |

| Synonyms | Astramembrangenin, Cyclogalegigenin | |

| CAS Number | 84605-18-5 | |

| Molecular Formula | C30H50O5 | |

| Molecular Weight | 490.72 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥ 98% (by HPLC) |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 238-248 °C | |

| Solubility | ||

| - Water | Sparingly soluble | |

| - Dimethylformamide (DMF) | 25 mg/mL | |

| - Dimethyl sulfoxide (DMSO) | 3 mg/mL (up to 98 mg/mL with sonication) | |

| - Ethanol | 10 mg/mL | |

| Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. | [1] |

Spectral Data

Definitive structural elucidation and purity assessment of cycloastragenol rely on various spectroscopic techniques. While comprehensive raw spectral data is proprietary to manufacturers and research labs, the following provides an overview of the expected spectral characteristics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum of cycloastragenol is complex due to the large number of protons in the tetracyclic structure. Key signals would include those for the methyl groups, methine protons on the steroid backbone, and protons adjacent to hydroxyl groups.

-

¹³C-NMR: The carbon NMR spectrum would show 30 distinct signals corresponding to the carbon atoms in the molecule, including characteristic shifts for the carbons bearing hydroxyl groups and the quaternary carbons of the cyclopropane ring.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of cycloastragenol. The protonated molecule [M+H]⁺ would be observed at m/z 491.373. Fragmentation patterns in MS/MS analysis would involve sequential loss of water molecules from the hydroxyl groups and cleavage of the tetracyclic ring system, providing structural confirmation.

-

Biological Activity and Signaling Pathways

Cycloastragenol is most renowned for its ability to activate telomerase, the enzyme responsible for maintaining telomere length.[2] This activity is central to its potential anti-aging and cytoprotective effects. Beyond telomerase activation, cycloastragenol modulates several key signaling pathways implicated in cellular health and disease.

Telomerase Activation

Cycloastragenol has been shown to increase telomerase activity in various cell types, including human keratinocytes and neurons.[3] This is thought to occur through the upregulation of the catalytic subunit of telomerase, hTERT.

Key Signaling Pathways

Cycloastragenol's biological effects are mediated through its interaction with multiple intracellular signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the analysis and biological evaluation of cycloastragenol.

Extraction and Isolation of Cycloastragenol from Astragalus membranaceus

This protocol describes a general procedure for the extraction and purification of cycloastragenol from the roots of Astragalus membranaceus.

Methodology:

-

Extraction:

-

The dried and powdered roots of Astragalus membranaceus are macerated with an alkaline aqueous ethanol solution (e.g., 70-80% ethanol with pH adjusted to 11-13) at room temperature for 24-48 hours.

-

The extraction process is repeated three times to ensure maximum yield.

-

-

Concentration:

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Hydrolysis:

-

The crude extract, rich in astragaloside IV, is subjected to acid hydrolysis (e.g., using 2M HCl) at an elevated temperature (e.g., 60-80°C) for 2-4 hours to cleave the glycosidic bonds and yield the aglycone, cycloastragenol.

-

-

Purification:

-

The hydrolyzed product is neutralized and then subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate cycloastragenol from other compounds.

-

-

Crystallization:

-

The fractions containing pure cycloastragenol, as identified by thin-layer chromatography (TLC), are pooled, and the solvent is evaporated.

-

The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/water) to obtain pure cycloastragenol crystals.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a standard reversed-phase HPLC method for the quantification of cycloastragenol.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: As cycloastragenol lacks a strong chromophore, detection is typically performed at a low UV wavelength (e.g., 205 nm).

-

Standard Preparation: A stock solution of cycloastragenol of known concentration is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

-

Sample Preparation: The sample containing cycloastragenol is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

-

Quantification: The concentration of cycloastragenol in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Methodology:

-

Cell Lysis:

-

Cells treated with cycloastragenol or a vehicle control are harvested and lysed in a suitable lysis buffer (e.g., CHAPS lysis buffer) to release the cellular proteins, including telomerase.

-

-

Telomerase Extension:

-

The cell lysate is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats (TTAGGG).

-

-

PCR Amplification:

-

The telomerase-extended products are then amplified by PCR using the TS primer and a reverse primer.

-

-

Detection:

-

The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized by staining with a fluorescent dye (e.g., SYBR Green). The intensity of the characteristic 6-base pair ladder indicates the level of telomerase activity.

-

Western Blot Analysis of Signaling Proteins

This protocol describes the detection of key signaling proteins and their phosphorylation status in response to cycloastragenol treatment.

Methodology:

-

Cell Treatment and Lysis:

-

Cells are treated with various concentrations of cycloastragenol for a specified duration.

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Safety and Toxicology

Subchronic toxicity studies in rats have indicated that cycloastragenol has a good safety profile. The No-Observed-Adverse-Effect Level (NOAEL) for oral administration was determined to be greater than 150 mg/kg/day.

Conclusion

Cycloastragenol (C30H50O5) is a promising natural compound with well-documented telomerase-activating properties and the ability to modulate key cellular signaling pathways. This technical guide provides a consolidated resource of its physical and chemical properties, along with detailed experimental protocols for its analysis and biological evaluation. The information presented is intended to facilitate further research and development of cycloastragenol for its potential therapeutic applications.

References

- 1. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloastragenol: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloastragenol is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol

Compound Information:

-

Systematic Name: (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol

-

Common Name: Cycloastragenol (CAG), Astragenol

-

CAS Number: 78574-94-4

-

Molecular Formula: C₃₀H₅₀O₅

-

Molecular Weight: 490.72 g/mol

-

Natural Source: Primarily obtained from the roots of Astragalus membranaceus and Astragalus mongholicus. It is the aglycone of Astragaloside IV.

Introduction

Cycloastragenol (CAG) is a tetracyclic triterpenoid of the lanostane type, attracting significant interest in the fields of pharmacology and drug development. It is most notably recognized for its potential anti-aging properties through the activation of telomerase. Additionally, preclinical studies have demonstrated its anti-inflammatory, cytotoxic, and immunomodulatory activities. These diverse biological effects make Cycloastragenol a compelling candidate for further investigation in the development of novel therapeutics.

This document provides a detailed protocol for the isolation and purification of Cycloastragenol, primarily through the hydrolysis of its precursor, Astragaloside IV, from Astragalus species. It also summarizes key quantitative data and illustrates the primary signaling pathways associated with its biological activities.

Data Presentation

Table 1: Summary of Quantitative Data for Cycloastragenol Isolation

| Parameter | Value | Starting Material | Method | Reference |

| Yield | 84.4% | Astragaloside IV | Smith Degradation | [1] |

| Molar Conversion | 94.5% | Astragaloside IV | Enzymatic Hydrolysis | [2] |

| Purity | 98.59% | Cycloastragenol (crude) | Column Chromatography | [3] |

| Purity | ≥98% (HPLC) | Commercial Standard | Not Applicable | |

| Purity | 99.92% (HPLC) | Commercial Standard | Not Applicable |

Experimental Protocols

The isolation of Cycloastragenol from its natural source typically involves a two-stage process: 1) extraction of the glycoside precursor, Astragaloside IV, from the plant material, and 2) hydrolysis of Astragaloside IV to yield Cycloastragenol, followed by purification.

Protocol 1: Extraction and Hydrolysis of Astragaloside IV to Obtain Cycloastragenol

This protocol is a synthesis of methodologies described in the literature, focusing on the efficient conversion of Astragaloside IV to Cycloastragenol.

1. Extraction of Total Saponins (including Astragaloside IV) from Astragalus Root:

-

1.1. Plant Material Preparation: Air-dried roots of Astragalus membranaceus are ground into a coarse powder.

-

1.2. Extraction: The powdered root material is extracted with 70-80% ethanol in water at a ratio of 1:10 (w/v) under reflux for 2-3 hours. The extraction is typically repeated 2-3 times to ensure maximum yield.

-

1.3. Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

1.4. Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and n-butanol. The n-butanol fraction, which contains the total saponins, is collected and concentrated to dryness.

2. Hydrolysis of Astragaloside IV to Cycloastragenol:

The most effective method for hydrolyzing Astragaloside IV to Cycloastragenol is Smith degradation.

-

2.1. Oxidation: Dissolve the n-butanol extract (rich in Astragaloside IV) in a 60% methanol-water solution. Add 5 equivalents of sodium periodate (NaIO₄) and stir the mixture in the dark at room temperature for 12 hours.

-

2.2. Reduction: Cool the reaction mixture in an ice bath and add 3 equivalents of sodium borohydride (NaBH₄) in small portions. Continue to stir the mixture for 4 hours at room temperature.

-

2.3. Hydrolysis: Acidify the reaction mixture to pH 2 with 1M sulfuric acid (H₂SO₄) and stir at room temperature for 24 hours.

-

2.4. Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. Combine the ethyl acetate fractions and wash with brine.

-

2.5. Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cycloastragenol.

3. Purification of Cycloastragenol:

-

3.1. Silica Gel Column Chromatography: The crude Cycloastragenol is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform-methanol or ethyl acetate-hexane. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing Cycloastragenol are combined and concentrated.

-

3.2. Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, the enriched fractions from the silica gel column are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase gradient of methanol-water or acetonitrile-water.

-

3.3. Crystallization: The purified Cycloastragenol can be crystallized from a suitable solvent system (e.g., methanol/water) to obtain a white crystalline powder.

4. Structure Elucidation and Purity Assessment:

-

The identity and structure of the isolated Cycloastragenol are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

The purity of the final product is determined by High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of Cycloastragenol.

Signaling Pathways

Anti-inflammatory Signaling Pathway of Cycloastragenol

Caption: Anti-inflammatory signaling pathway of Cycloastragenol.

Cytotoxic Signaling Pathway of Cycloastragenol

Caption: Cytotoxic (apoptotic) signaling pathway of Cycloastragenol.

References

- 1. Smith degradation, an efficient method for the preparation of cycloastragenol from astragaloside IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Efficient Biotransformation of Astragaloside IV to Cycloastragenol by Sugar-Stimulated β-Glucosidase and β-Xylosidase from Dictyoglomus thermophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD - PMC [pmc.ncbi.nlm.nih.gov]

In vivo Applications of 20,24-Epoxylanostane Compounds: A Guide for Researchers

Application Note & Protocol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential in vivo applications of 20,24-epoxylanostane compounds. Due to a lack of specific in vivo studies on this particular subclass, this guide draws upon data from structurally related lanostane triterpenoids to offer insights into potential therapeutic effects, experimental design, and relevant signaling pathways.

Introduction to Lanostane Triterpenoids

Lanostane-type triterpenoids are a diverse class of natural products, primarily found in fungi such as Ganoderma species and Poria cocos. These compounds have garnered significant interest for their wide range of pharmacological activities, including immunomodulatory, anti-inflammatory, neurotrophic, and anticancer effects. While in vivo data on 20,24-epoxylanostanes is not yet available, the broader family of lanostanoids has been investigated in various animal models, providing a valuable framework for future research.

Potential Therapeutic Applications and In Vivo Models

Based on the activities of related compounds, 20,24-epoxylanostane compounds could be investigated for the following applications, utilizing established animal models:

-

Immunomodulation: Lanostane triterpenoids from Poria cocos have been shown to enhance innate immunity by activating natural killer cells and promoting the secretion of interferon-γ (IFN-γ).[1] Conversely, they can also suppress allergic responses by decreasing the secretion of interleukins IL-4 and IL-5.[1]

-

Anti-inflammatory Activity: Triterpenoid-containing extracts have demonstrated significant anti-inflammatory effects in rodent models. For instance, a resin extract administered at 200 mg/kg reduced paw edema in rats by 45%.

-

Neuroprotection: Certain lanostane triterpenoids have shown potential in promoting the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in cell cultures, suggesting a potential for in vivo neuroprotective or regenerative effects.[2]

-

Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of lanostane-type triterpenoids against various cancer cell lines, including those of the lung, liver, colon, pancreas, and breast.[3] Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[3][4]

Quantitative Data from In Vivo Studies of Related Triterpenoids

The following table summarizes quantitative data from in vivo studies on analogous triterpenoid compounds. This information can serve as a starting point for dose-range finding studies for novel 20,24-epoxylanostane compounds.

| Compound/Extract | Animal Model | Dose | Route of Administration | Observed Effect | Reference |

| Triterpenoid Saponin Extract (PX-6518) | Leishmania donovani BALB/c mouse model | 0.4 mg/kg | Subcutaneous | ~95% reduction in liver amastigote burdens | [5] |

| Triterpenoid Saponin Extract (PX-6518) | Leishmania donovani BALB/c mouse model | 1.6 mg/kg | Subcutaneous | ~95% reduction in liver amastigote burdens (treatment delayed) | [5] |

| Triterpenoid Saponin Extract (PX-6518) | Leishmania donovani BALB/c mouse model | 2.5 mg/kg | Subcutaneous | 100% effective in preventing liver infection (prophylactic) | [5] |

| Resin Extract (containing triterpenoids) | Rat | 200 mg/kg | Not specified | 40% reduction in paw swelling | |

| Leaf Extract (containing flavonoids and triterpenoids) | Rat | 300 mg/kg | Not specified | Significant reduction in carrageenan-induced paw edema | |

| Asiatic Acid (triterpenoid) | Not specified | 20 mg/kg | Oral | Bioavailability studies conducted | [6] |

| Betulinic Acid (triterpenoid) | Mouse | 250 or 500 mg/kg | Intraperitoneal | Pharmacokinetic studies conducted | [6] |

Experimental Protocols

The following are generalized protocols for key in vivo experiments based on methodologies used for similar triterpenoid compounds. These should be adapted and optimized for the specific 20,24-epoxylanostane compound under investigation.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This model is widely used to assess the anti-inflammatory potential of novel compounds.

Materials:

-

Male Wistar rats (180-200 g)

-

20,24-Epoxylanostane compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

1% Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

Administer the 20,24-epoxylanostane compound or vehicle orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

In Vivo Immunomodulatory Assessment in BALB/c Mice

This protocol provides a framework for evaluating the impact of a compound on immune cell populations and cytokine production.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

20,24-Epoxylanostane compound

-

Vehicle (e.g., sterile PBS with 0.1% DMSO)

-

Flow cytometer

-

ELISA kits for IFN-γ, IL-4, and IL-5

Procedure:

-

Acclimatize mice for one week.

-

Administer the 20,24-epoxylanostane compound or vehicle daily for a specified period (e.g., 14 or 28 days) via oral gavage or intraperitoneal injection.

-

At the end of the treatment period, collect blood via cardiac puncture and isolate splenocytes.

-

Perform flow cytometry on whole blood or splenocytes to analyze immune cell populations (e.g., T cells, B cells, NK cells).

-

Use ELISA kits to measure the levels of IFN-γ, IL-4, and IL-5 in the serum.

-

Analyze the data to determine the effect of the compound on immune parameters compared to the control group.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways

Lanostane triterpenoids have been reported to modulate key signaling pathways involved in cell growth, survival, and inflammation. The PI3K/Akt and MAPK signaling pathways are frequently implicated in their mechanism of action, often leading to the induction of apoptosis in cancer cells.[7][8]

Caption: Proposed modulation of PI3K/Akt and MAPK signaling pathways by 20,24-epoxylanostane compounds.

Experimental Workflow

The following diagram outlines a general workflow for the in vivo evaluation of a novel 20,24-epoxylanostane compound.

Caption: A generalized workflow for the in vivo assessment of novel 20,24-epoxylanostane compounds.

Conclusion

While direct in vivo studies on 20,24-epoxylanostane compounds are currently lacking, the wealth of data on related lanostane triterpenoids provides a strong foundation for future research. The protocols and pathways outlined in this document are intended to serve as a guide for designing and conducting robust in vivo experiments to unlock the therapeutic potential of this promising class of compounds. As with any novel compound, careful dose-escalation studies and thorough toxicological evaluations are essential to ensure the safety and efficacy of 20,24-epoxylanostanes in preclinical models.

References

- 1. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity [mdpi.com]

- 2. Neurotrophic and Immunomodulatory Lanostane Triterpenoids from Wood-Inhabiting Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo activities of a triterpenoid saponin extract (PX-6518) from the plant Maesa balansae against visceral leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, potential applications, and detailed protocols for the study of derivatives of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, also known as Astragenol. This lanostane-type triterpenoid, and its derivatives, are of significant interest for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Introduction

(3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol is a tetracyclic triterpenoid belonging to the lanostane family.[1] Lanostane triterpenoids are naturally occurring compounds found in various fungi and plants, such as species from the Ganoderma genus.[2][3] These compounds have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. The structural complexity and stereochemistry of Astragenol and its derivatives offer a unique scaffold for the development of novel therapeutic agents.

The core structure of these compounds provides a foundation for synthetic modifications aimed at enhancing their biological activity, selectivity, and pharmacokinetic properties. Research has indicated that lanostane derivatives can induce apoptosis in cancer cells and exhibit anti-inflammatory effects, making them promising candidates for drug discovery programs.[4][5]

Potential Applications

The unique structure of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol derivatives makes them attractive for several therapeutic areas:

-

Oncology: Many lanostane triterpenoids have demonstrated significant cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[4]

-

Inflammation: Derivatives of this class of compounds have shown potent anti-inflammatory activity, suggesting their potential use in the treatment of chronic inflammatory diseases.[5]

-

Immunomodulation: Some lanostane triterpenoids have been observed to modulate the immune response, which could be beneficial in autoimmune diseases or as adjuvants in vaccines.

Data Presentation

The following tables summarize the reported biological activities of various lanostane triterpenoid derivatives.

Table 1: Cytotoxicity of Lanostane Triterpenoid Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| N-β-d-galactoside (12) | HL-60 | 0.0021 | [4] |

| N-β-d-galactoside (12) | MKN45 | 4.0 | [4] |

| N-β-d-2-acetamido-2-deoxyglucoside (10) | HL-60 | 0.0078 | [4] |

| N-β-d-2-acetamido-2-deoxyglucoside (10) | A549 | 2.8 | [4] |